2-(4-isopropylphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide
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Description
2-(4-isopropylphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C19H24N4O3 and its molecular weight is 356.426. The purity is usually 95%.
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Scientific Research Applications
Antinociceptive Effects
The compound "2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide" has been studied for its σ1 receptor affinity and selective antinociceptive effect, demonstrating potential for treating inflammatory pain. This study underscores the therapeutic potential of similar compounds in pain management without focusing on drug use, dosage, or side effects (Navarrete-Vázquez et al., 2016).
Antimicrobial and Antifungal Activities
Research on "biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides" has revealed excellent antibacterial activity against specific strains such as beta-Hemolytic streptococcus and Klebsiella pneumoniae. This indicates the potential of structurally similar compounds for developing new antimicrobial agents (Kanagarajan et al., 2010).
Radioligand Development for Receptor Imaging
A novel pyridopyrimidin-4-one derivative, closely related in structure to the specified compound, has been identified as a radioligand candidate for imaging the vasopressin V1B receptor, highlighting its potential application in biomedical imaging and receptor occupancy studies (Koga et al., 2016).
Antifungal Agents
The discovery of "2-(2-oxo-morpholin-3-yl)-acetamide derivatives" as fungicidal agents against Candida and Aspergillus species emphasizes the role of morpholino-acetamide derivatives in developing broad-spectrum antifungal treatments. This research does not delve into drug usage or side effects, focusing instead on potential therapeutic applications (Bardiot et al., 2015).
Anticancer Activity
The synthesis and in vitro modeling study of "N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide" for targeting the VEGFr receptor provide insights into the design and potential application of similar compounds in anticancer strategies. This area of research focuses on understanding the molecular basis of cancer therapy without detailing drug administration or adverse effects (Sharma et al., 2018).
Properties
IUPAC Name |
N-(6-morpholin-4-ylpyrimidin-4-yl)-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-14(2)15-3-5-16(6-4-15)26-12-19(24)22-17-11-18(21-13-20-17)23-7-9-25-10-8-23/h3-6,11,13-14H,7-10,12H2,1-2H3,(H,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDDXACICYQCSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.